3-(Thiophen-2-yl)morpholine
Overview
Description
3-(Thiophen-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a thiophene ring at the 2-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and thiophene. Morpholine is a heterocyclic amine, while thiophene is a sulfur-containing aromatic compound. The combination of these two moieties imparts unique chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 3-(Thiophen-2-yl)morpholine is the urease enzyme . This enzyme is a crucial component of the pathogenicity of potentially pathogenic bacteria in humans . Inhibiting the urease enzyme is an appealing approach to mitigate the detrimental impact of ureolytic bacterial infections .
Mode of Action
This compound interacts with its target, the urease enzyme, by inhibiting its activity . The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, inhibits the urease in an uncompetitive manner . Docking studies have shown that this compound has a strong affinity for the urease active site .
Biochemical Pathways
The urease enzyme catalyzes the conversion of urea to ammonia and carbamate . By inhibiting the urease enzyme, this compound disrupts this biochemical pathway, affecting the survival and proliferation of ureolytic bacteria .
Pharmacokinetics
The lead inhibitor has been suggested to exhibit druglikeness behavior with zero violation , implying favorable ADME properties.
Result of Action
The inhibition of the urease enzyme by this compound leads to a decrease in the survival and proliferation of ureolytic bacteria . This results in the mitigation of ureolytic bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)morpholine can be achieved through several methods. One common approach involves the reaction of 2-bromothiophene with morpholine in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction typically occurs under mild conditions, with the mixture being heated to around 100°C for several hours.
Another method involves the direct alkylation of morpholine with 2-thiophenylmethyl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions. This reaction proceeds at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: N-alkylated or N-acylated morpholine derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Comparison with Similar Compounds
3-(Thiophen-2-yl)morpholine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar electronic properties. Examples include 2-thiophenemethanol and 2-thiophenecarboxaldehyde.
Morpholine derivatives: These compounds share the morpholine ring structure and exhibit similar chemical reactivity. Examples include N-methylmorpholine and N-ethylmorpholine.
The uniqueness of this compound lies in the combination of the thiophene and morpholine rings, which imparts a unique set of properties that are not observed in compounds containing only one of these rings .
Properties
IUPAC Name |
3-thiophen-2-ylmorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCRMVMDRUMUHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912150 | |
Record name | 3-(Thiophen-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111410-97-0 | |
Record name | Morpholine, 3-(2-thienyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111410970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Thiophen-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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